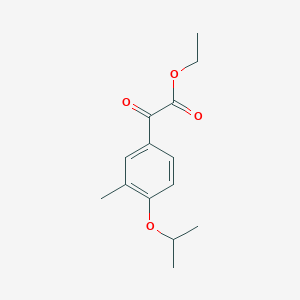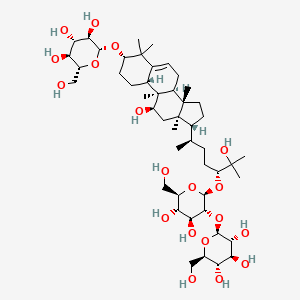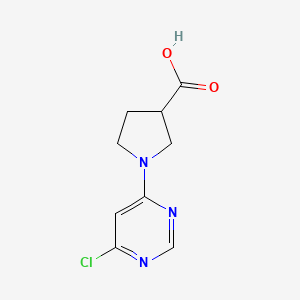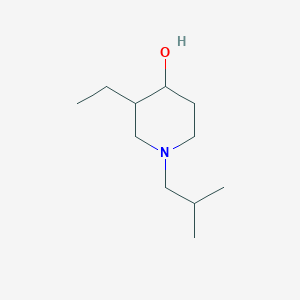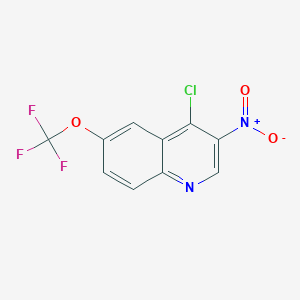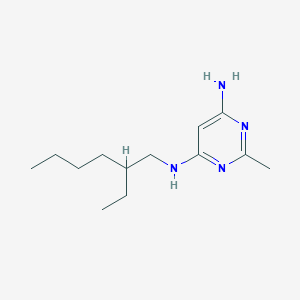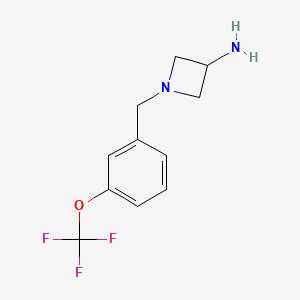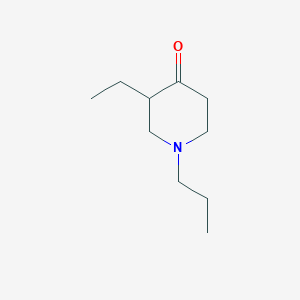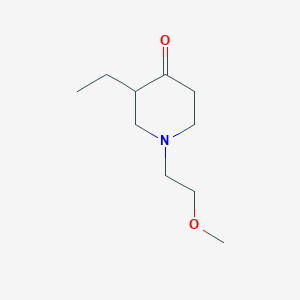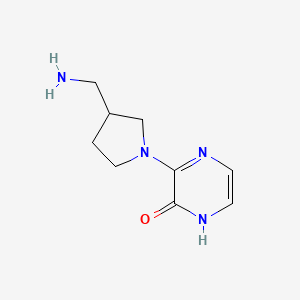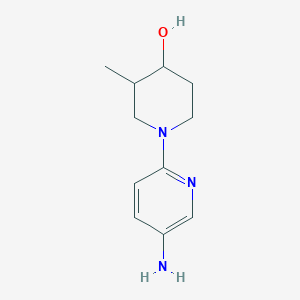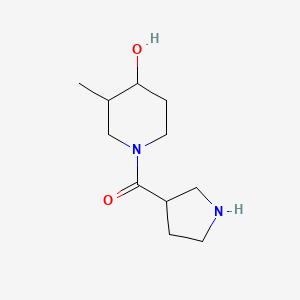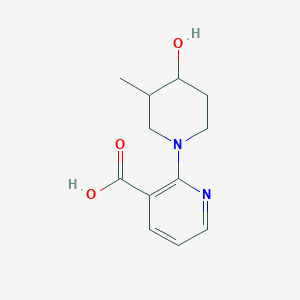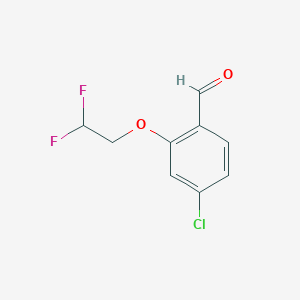
4-Chloro-2-(2,2-difluoroethoxy)benzaldehyde
Vue d'ensemble
Applications De Recherche Scientifique
Synthesis and Optical Properties of Metal Complexes
Research has explored the synthesis and characterization of metal complexes using substituted benzaldehydes, which could be related to the structural manipulation and application of 4-Chloro-2-(2,2-difluoroethoxy)benzaldehyde. For instance, the study on the synthesis and optical properties of aluminum and zinc quinolates through styryl substituents in 2-position highlights the potential of similar compounds in developing materials with improved thermal stability and optical properties for applications in photoluminescent devices (Barberis & Mikroyannidis, 2006).
Catalysis and Organic Synthesis
Substituted benzaldehydes play a significant role in catalysis and as intermediates in organic synthesis. A study on the oxidation of benzyl alcohol to benzaldehyde using sulfated Ti-SBA-15 as a catalyst demonstrates the importance of such compounds in producing valuable chemical intermediates with applications in various industries (Sharma, Soni, & Dalai, 2012). This research indicates the potential use of 4-Chloro-2-(2,2-difluoroethoxy)benzaldehyde in catalytic processes for the synthesis of industrially relevant chemicals.
Antimicrobial Applications
The synthesis and application of compounds derived from substituted benzaldehydes, such as oxiranes, have been studied for their antimicrobial properties. This research opens up possibilities for the use of 4-Chloro-2-(2,2-difluoroethoxy)benzaldehyde in developing antimicrobial agents for applications in lubricating oils and fuels, showcasing the chemical's utility beyond traditional synthetic chemistry applications (Talybov, Akhmedova, & Yusubov, 2022).
Material Science and Polymer Chemistry
The chemical modification of polymers and the development of new polymeric materials often involve the use of functionalized benzaldehydes. Studies on the synthesis and copolymerization of novel trisubstituted ethylenes, for example, demonstrate how derivatives of benzaldehydes can be utilized to create polymers with unique properties, such as high thermal stability and specific electronic characteristics (Kharas et al., 2015).
Propriétés
IUPAC Name |
4-chloro-2-(2,2-difluoroethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O2/c10-7-2-1-6(4-13)8(3-7)14-5-9(11)12/h1-4,9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKIDUZMUWOKRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCC(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(2,2-difluoroethoxy)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



